molecular formula C12H15N5O3S B500293 N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 941904-72-9

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B500293
CAS RN: 941904-72-9
M. Wt: 309.35g/mol
InChI Key: YMWNBFPOURINES-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by various substitutions to add the additional functional groups . The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the 1,2,4-triazole ring and the sulfamoyl group could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and IR spectrum, would be determined by its molecular structure .

Scientific Research Applications

Anticancer Applications

1,2,4-Triazole derivatives, including the compound , have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cancerous cell lines .

Antimicrobial Applications

1,2,4-Triazole derivatives have been widely used due to their diverse applications as antibacterial agents . They have been synthesized and tested for their antimicrobial activities, showing promising results .

Antidepressant Applications

1,2,4-Triazole derivatives have also been used as antidepressant agents . Their unique structure and properties make them suitable for use in various fields, including pharmaceutical chemistry .

Antiviral Applications

1,2,4-Triazole derivatives have been used as antiviral agents . They have been synthesized and tested for their antiviral activities, showing promising results .

Anti-inflammatory Applications

1,2,4-Triazole derivatives have been used as anti-inflammatory agents . They have been synthesized and tested for their anti-inflammatory activities, showing promising results .

Pesticides and Herbicides

1,2,4-Triazole derivatives have been used in the field of agrochemistry as pesticides and herbicides . Their unique structure and properties make them suitable for use in various fields, including agrochemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, such as its possible anticancer activity . Further studies could also investigate its synthesis and properties in more detail.

properties

IUPAC Name

N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNBFPOURINES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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